Synthesis and characterization of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
Synthesis and characterization of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The proposed synthesis employs a sequential Gewald aminothiophene synthesis followed by a Paal-Knorr pyrrole formation and subsequent hydrolysis. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a rigorous characterization workflow for the target compound. It is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this valuable molecule.
Introduction and Strategic Overview
The fusion of thiophene and pyrrole rings creates a unique heteroaromatic system that is a cornerstone in the design of novel therapeutic agents and functional materials. Thiophene-3-carboxylic acid derivatives, in particular, serve as crucial building blocks for compounds with anti-inflammatory and antimicrobial properties.[1] The target molecule, 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS No. 26176-19-2), combines these key structural motifs, presenting a scaffold ripe for exploration.[2][3]
Due to the absence of a single, established protocol in readily available literature, this guide proposes a highly convergent and efficient three-step synthetic strategy. The core of this approach is rooted in two powerful and well-documented name reactions:
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The Gewald Aminothiophene Synthesis: A multicomponent reaction that assembles the substituted 2-aminothiophene core from simple precursors. This method is renowned for its operational simplicity and the availability of starting materials.[4]
-
The Paal-Knorr Pyrrole Synthesis: A classic condensation reaction to construct the pyrrole ring by reacting the primary amino group of the thiophene intermediate with a 1,4-dicarbonyl compound.[5][6]
The final step involves a standard ester hydrolysis to yield the target carboxylic acid. This strategic pathway ensures high yields and provides a clear, logical progression from commercially available starting materials to the final, highly functionalized product.
Proposed Synthetic Pathway
The synthesis is designed as a three-step sequence, commencing with the formation of a key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Synthesis)
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes involving the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base.[7] The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[8]
Protocol:
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To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (80 mL).
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Add 2-butanone (0.1 mol, 7.21 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g).
-
Stir the mixture to ensure homogeneity.
-
Add morpholine (0.1 mol, 8.71 g) dropwise as a basic catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.
Step 2: Synthesis of Ethyl 4,5-dimethyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[9][10] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[6][11]
Protocol:
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In a 100 mL round-bottom flask, dissolve the 2-aminothiophene intermediate from Step 1 (0.05 mol, 10.66 g) in glacial acetic acid (40 mL).
-
Add 2,5-hexanedione (0.055 mol, 6.28 g, 1.1 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
The product may precipitate as a solid or separate as an oil. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Step 3: Hydrolysis to 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid, followed by acidification.
Protocol:
-
Dissolve the crude ester from Step 2 (0.04 mol) in a mixture of ethanol (50 mL) and a 10% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.
-
The target carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield the final product.
Characterization Workflow
To confirm the identity, structure, and purity of the synthesized 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a suite of analytical techniques is required.
Caption: Workflow for the structural and purity analysis.
Expected Characterization Data
The following table summarizes the expected analytical data for the target compound based on its chemical structure.
| Analysis Technique | Expected Results | Rationale |
| Molecular Formula | C₁₁H₁₁NO₂S | Calculated from the structure.[2] |
| Molecular Weight | 221.27 g/mol | Sum of atomic weights.[2] |
| ¹H NMR (CDCl₃, δ) | ~12-13 ppm (s, 1H, -COOH), ~6.0 ppm (s, 2H, pyrrole-H), ~2.2 ppm (s, 3H, thiophene-CH₃), ~2.0 ppm (s, 3H, thiophene-CH₃) | The acidic proton is highly deshielded. Pyrrole protons appear as a singlet due to symmetry. Two distinct methyl singlets are expected. |
| ¹³C NMR (CDCl₃, δ) | ~170 ppm (C=O), ~140-150 ppm (thiophene C-S & C-N), ~120-130 ppm (thiophene C-C), ~110 ppm (pyrrole C-H), ~15 ppm (CH₃ carbons) | Carboxylic carbon is downfield. Aromatic carbons appear in the typical range. Aliphatic methyl carbons are upfield. |
| FT-IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch of acid), ~1680 (strong, C=O stretch), ~1550 (C=C stretch), ~1380 (C-N stretch) | The broad O-H band is characteristic of a carboxylic acid dimer. The C=O stretch is a strong, defining peak. |
| HRMS (ESI) | m/z [M+H]⁺ calculated: 222.0583; [M-H]⁻ calculated: 220.0438 | High-resolution mass spectrometry will confirm the elemental composition with high accuracy. |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |
| Elemental Analysis | Calculated: C, 59.71%; H, 5.01%; N, 6.33%; S, 14.49% | Provides confirmation of the empirical formula and sample purity. |
Discussion and Future Outlook
The proposed synthetic route offers a reliable and scalable method for producing 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid. The use of the Gewald and Paal-Knorr reactions leverages decades of chemical literature, ensuring that the procedures are robust and well-understood.[11][12] The primary advantage of this pathway is its convergence, allowing for the rapid assembly of a complex heterocyclic system from simple, inexpensive starting materials.
This molecule represents a valuable scaffold for further chemical modification. The carboxylic acid handle allows for facile derivatization via esterification or amidation, opening avenues to create libraries of related compounds for screening in drug discovery programs.[1] Given the established biological activities of thiophene and pyrrole derivatives, this compound and its analogs are promising candidates for investigation as novel antibacterial, antifungal, or anti-inflammatory agents.[13][14]
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